

Comparative Crystallographic Analysis of Substituted Phenols: A Guide for Researchers

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Compound of Interest

Compound Name: 4-Bromo-3-ethynylphenol

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A detailed examination of the structural effects of bromo and ethynyl substitutions on the phenol backbone through single-crystal X-ray diffraction.

This guide provides a comparative analysis of the single-crystal X-ray diffraction data of phenol derivatives, with a focus on understanding the influence of bromo and ethynyl functional groups on their crystal packing and molecular geometry. Due to the absence of publicly available crystallographic data for **4-Bromo-3-ethynylphenol**, this guide utilizes data from structurally related compounds, namely 4-bromophenol and 2-acetyl-4-ethynylphenol, to infer the potential structural characteristics of the target molecule and its derivatives. This information is crucial for researchers in drug development and materials science, where understanding crystal packing can impact properties like solubility and bioavailability.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 4-bromophenol and 2-acetyl-4-ethynylphenol. This data serves as a basis for understanding the individual and combined effects of the bromo and ethynyl substituents on the crystal lattice of a phenol derivative.

Parameter	4-Bromophenol	2-Acetyl-4-ethynylphenol[1]
Chemical Formula	C ₆ H ₅ BrO	C ₁₀ H ₈ O ₂
Crystal System	Orthorhombic	Monoclinic
Space Group	P2 ₁ 2 ₁ 2 ₁	P2 ₁ /n
a (Å)	4.171(2)	10.133(2)
b (Å)	10.334(5)	7.156(1)
c (Å)	14.502(7)	11.198(2)
α (°)	90	90
β (°)	90	102.59(3)
γ (°)	90	90
Volume (Å ³)	625.3(5)	792.1(3)
Z	4	4
Density (calc) (g/cm ³)	1.838	1.355
Hydrogen Bonding	O-H...O	O-H...O (intramolecular), C-H...O

Analysis of Substituent Effects

The crystallographic data reveals significant differences in the crystal packing of 4-bromophenol and 2-acetyl-4-ethynylphenol, highlighting the distinct influence of each substituent. The presence of the bulkier and more electron-dense bromine atom in 4-bromophenol, along with intermolecular O-H...O hydrogen bonding, leads to a more densely packed orthorhombic structure.

In contrast, 2-acetyl-4-ethynylphenol adopts a monoclinic crystal system. The acetyl group facilitates intramolecular O-H...O hydrogen bonding, which planarizes the local geometry.[1] The ethynyl group participates in C-H...π interactions, further influencing the supramolecular

assembly.[1] These weaker interactions, compared to the strong hydrogen bonds in 4-bromophenol, result in a less dense crystal packing.

For a hypothetical **4-Bromo-3-ethynylphenol**, one could anticipate a complex interplay of these effects. The bromo and ethynyl groups would likely introduce significant steric and electronic perturbations to the phenol ring, influencing both the molecular conformation and the intermolecular interactions that dictate the crystal lattice. The potential for both halogen bonding involving the bromine and π -stacking or C-H $\cdots\pi$ interactions from the ethynyl group, in addition to the phenolic hydrogen bonding, suggests that derivatives of **4-Bromo-3-ethynylphenol** could exhibit diverse and potentially tunable solid-state structures.

Experimental Protocols

Synthesis of Substituted Phenols

General Procedure for Bromination of Phenols:

A common method for the synthesis of bromophenols involves the electrophilic bromination of phenol.[2] Typically, a solution of bromine in a suitable solvent, such as carbon disulfide or acetic acid, is added dropwise to a cooled solution of the phenol.[2] The reaction temperature is maintained below 5 °C to control the regioselectivity and minimize the formation of poly-brominated products.[2] After the addition is complete, the reaction mixture is stirred for a period to ensure complete reaction. The solvent is then removed, and the crude product is purified by distillation or recrystallization to yield the desired bromophenol derivative.

General Procedure for Ethynylation of Phenols (Sonogashira Coupling):

The introduction of an ethynyl group onto a phenol ring can be achieved via a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction couples a terminal alkyne with an aryl halide. For the synthesis of ethynylphenols, a protected phenol bearing an iodo or bromo substituent is reacted with a suitable alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst (e.g., $\text{Pd(PPh}_3)_4$), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine). The protecting group is subsequently removed to yield the ethynylphenol.

Single-Crystal X-ray Diffraction

Crystal Growth:

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. The choice of solvent is critical and is often determined empirically. Common solvents include ethanol, methanol, acetone, and toluene. The solution is left undisturbed in a loosely covered container to allow for slow evaporation, which can take several days to weeks.

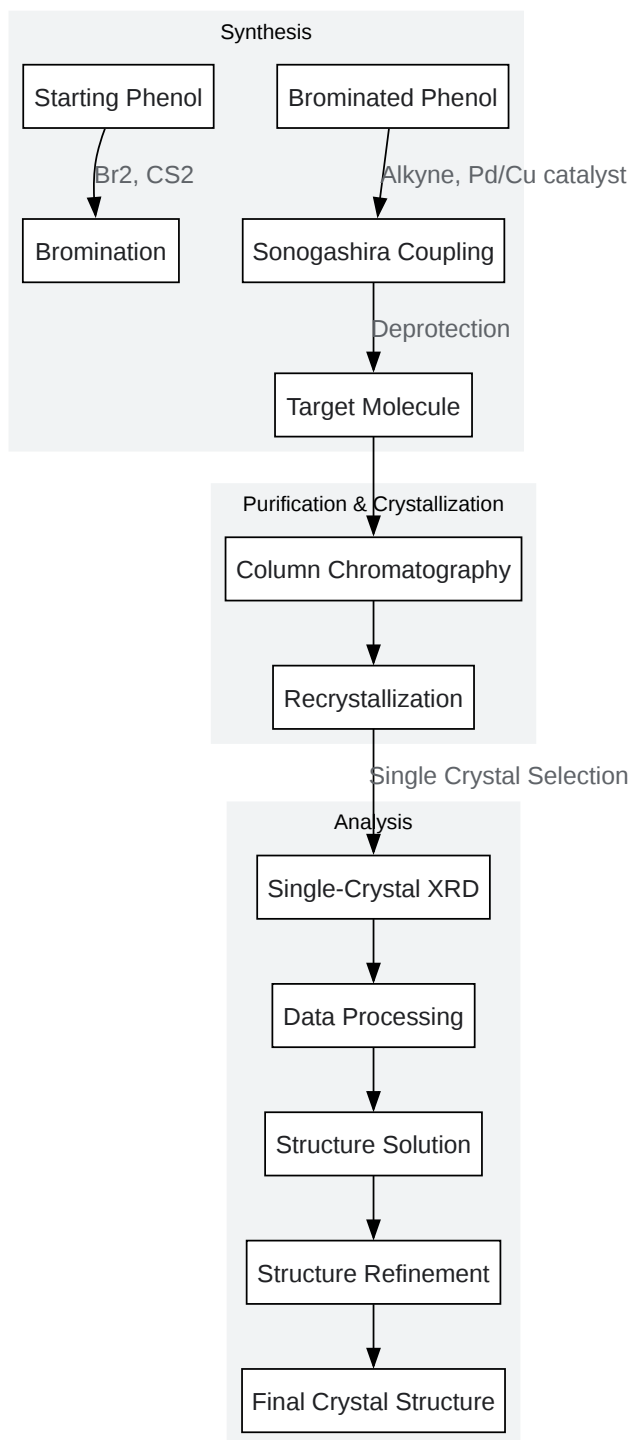
Data Collection and Structure Refinement:

A suitable single crystal is mounted on a goniometer head.[3] Modern diffractometers often use cryogenic temperatures (around 100 K) to minimize thermal vibrations and improve data quality.[3] The crystal is placed in an intense, monochromatic X-ray beam, and the resulting diffraction pattern is recorded as the crystal is rotated.[4] The collected data, consisting of the positions and intensities of the diffracted spots, are then processed. The crystal structure is solved using direct methods or Patterson synthesis and subsequently refined using full-matrix least-squares on F^2 . [4]

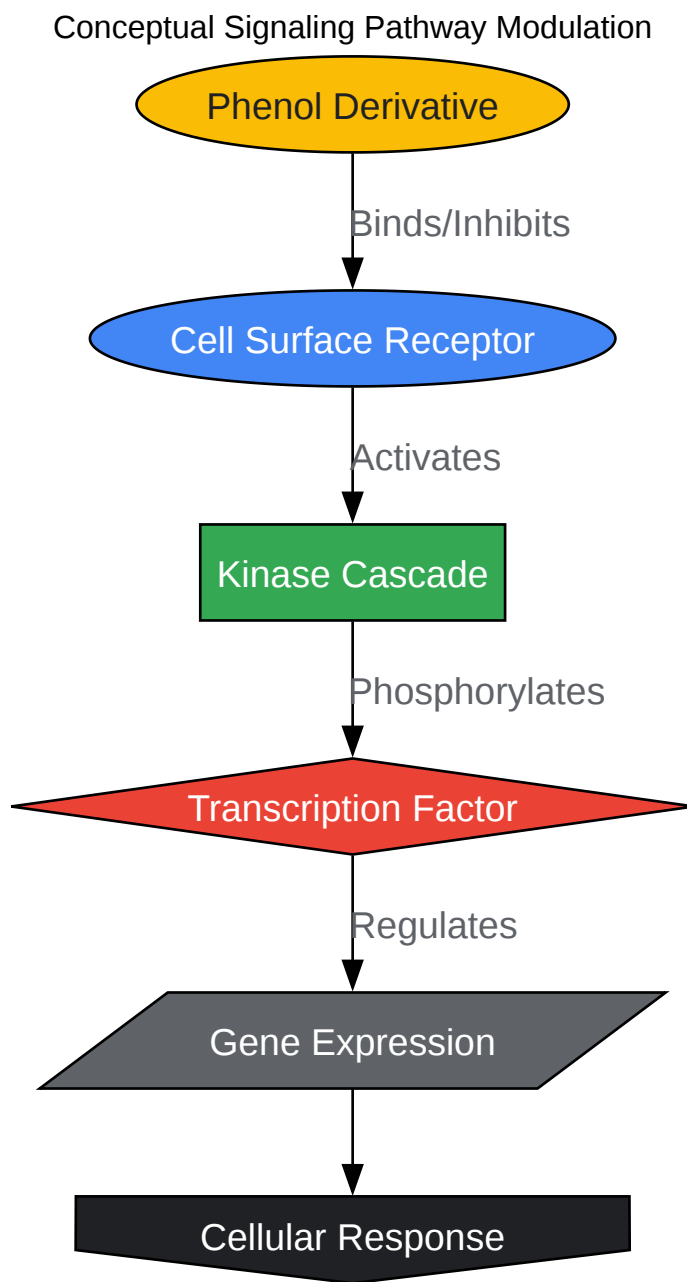
Workflow and Pathway Visualizations

The following diagrams illustrate the general experimental workflow for the synthesis and analysis of substituted phenol derivatives and a conceptual signaling pathway that could be influenced by such compounds in a biological context.

Experimental Workflow for Synthesis and Crystallographic Analysis

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Caption: General workflow from synthesis to crystallographic analysis.



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Caption: Potential modulation of a signaling pathway by a phenol derivative.

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